(R)-(-)-扁桃酸乙酯

概述

描述

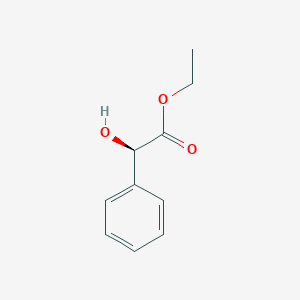

Ethyl (R)-(-)-mandelate is a chemical compound that has been the subject of various studies, particularly focusing on its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

A novel method for synthesizing D/L-ethyl mandelate has been introduced, utilizing mandelonitrile, absolute alcohol, and concentrated sulfuric acid through alcoholysis. The product's quality and yield are influenced by factors such as reaction temperature and the ratio of mandelonitrile to absolute alcohol (Yin, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl chloride, has been determined using electron-diffraction data and spectroscopic moments of inertia, providing insights into the structural aspects of ethyl compounds (Hirota, Iijima, & Kimura, 1978).

Chemical Reactions and Properties

Ethyl mandelate's reaction with chromic acid highlights its chemical behavior. This oxidation reaction is first order with respect to the oxidant, ester, and hydrogen ions, leading to Ph·CO·CO2Et as the main product (Jha & Bakore, 1971).

Physical Properties Analysis

Studies on ethylene, a related compound, reveal insights into physical properties such as polymerization reactions and molecular weight distributions, which can be relevant to understanding ethyl (R)-(-)-mandelate's physical properties (Gates et al., 2000).

Chemical Properties Analysis

The chemical properties of ethyl compounds, including reactivity and interaction with other chemicals, can be inferred from studies on similar compounds. For instance, the polymerization of ethylene catalyzed by Ni(II) complexes provides insights into the chemical behavior of ethyl compounds under catalytic conditions (Saini, Stokes, & Sigman, 2013).

科学研究应用

在人工香料和香水中的用途: 扁桃酸乙酯用于人工香料和香水。它已被确认为对抗蚊子和黑蝇的最佳驱避剂之一(Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004)。

合成药品和杀虫剂的前体: 它作为各种药品和杀虫剂合成的前体(Rafiee 等,2004)。

合成镇痛药对映异构体: 在一种实用的拆分方法中,使用 (R)-扁桃酸乙酯制备了新型镇痛药 E-3710 的两种对映异构体(Hueso-Rodríguez, Berrocal, Gutierrez, Farré, & Frigola, 1993)。

对映选择性催化芳基化: 使用有机硼试剂以及 Rh(I)-膦和膦-亚磷酸酯催化剂,通过对映选择性催化芳基化生产 (R)-扁桃酸乙酯衍生物(Marques, Dindaroglu, Schmalz, & Burke, 2014)。

酶催化反应: 它已被用于探索酶催化反应的研究,例如使用肺炎克雷伯菌水解酶在双相介质中对 (R,S)-扁桃酸乙酯进行水解拆分(Wang & Tsai, 2005)。

光学拆分和生物催化: (R)-扁桃酸乙酯在生物催化领域具有重要意义,特别是在各种化合物的拆分以及提高酶活性和对映选择性方面(Wang, Tsai, & Chen, 2008)。

作用机制

安全和危害

未来方向

属性

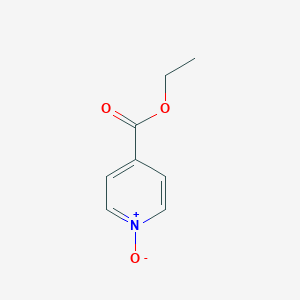

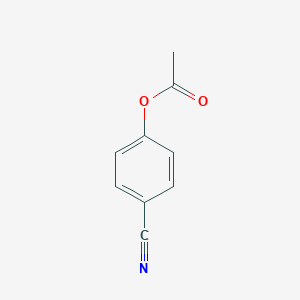

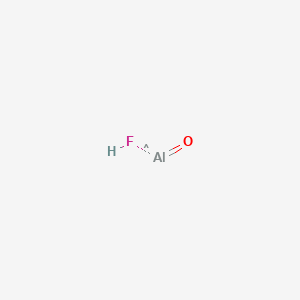

IUPAC Name |

ethyl (2R)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147492 | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (R)-(-)-mandelate | |

CAS RN |

10606-72-1 | |

| Record name | (-)-Ethyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the enzymatic synthesis of ethyl (R)-(-)-mandelate advantageous?

A1: Traditional chemical synthesis of chiral molecules like ethyl (R)-(-)-mandelate often involves harsh conditions and can be environmentally unfriendly. Utilizing enzymes offers a greener alternative. The research highlights the use of a thermophilic alcohol dehydrogenase (ADH) from Thermus thermophilus (ADHTt) []. This enzyme exhibits high enantioselectivity, meaning it primarily produces the desired (R)-enantiomer of ethyl mandelate. Additionally, ADHTt functions at high temperatures [], which can be beneficial for industrial applications by increasing reaction rates and reducing the risk of contamination.

Q2: How efficient is the ADHTt enzyme in producing ethyl (R)-(-)-mandelate?

A2: The research demonstrates that ADHTt, coupled with an NADH-recycling system, can achieve high enantiomeric excess (ee) in synthesizing ethyl (R)-(-)-mandelate. Specifically, it yields the product with a 95% ee []. This high enantioselectivity is crucial, as different enantiomers of a molecule can have vastly different biological activities.

Q3: Beyond ethyl (R)-(-)-mandelate, what other substrates does ADHTt show activity towards?

A3: Research indicates that ADHTt exhibits a preference for reducing aromatic ketones and α-keto esters []. For instance, it effectively reduces acetophenone, 2,2,2-trifluoroacetophenone, and α-tetralone to their corresponding alcohols with high enantioselectivity []. This broad substrate specificity suggests that ADHTt and similar enzymes could be valuable tools for the synthesis of various chiral compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)